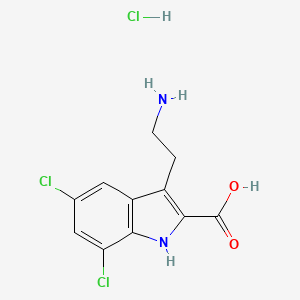

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride

Overview

Description

Tryptamine, a compound with a structure similar to the one you mentioned, is an indolamine metabolite of the essential amino acid, tryptophan . The chemical structure is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon .

Synthesis Analysis

While specific synthesis methods for “3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride” are not available, the synthesis of similar compounds often involves reactions with amines .Molecular Structure Analysis

The molecular structure of similar compounds like Tryptamine is characterized by an indole ring, which is a fused benzene and pyrrole ring, and a 2-aminoethyl group .Scientific Research Applications

Antiviral Research

A significant area of research involving indole derivatives, such as 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride, revolves around their antiviral properties. Studies have focused on the synthesis of various indole derivatives and evaluating their antiviral activities against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2). Certain derivatives have shown promising results in suppressing virus replication in cell cultures and demonstrating efficacy in animal models, highlighting their potential in antiviral therapy (Ivashchenko et al., 2014), (Ivachtchenko et al., 2015).

Drug Development and Pharmacological Evaluation

Another critical application area is in drug development, particularly as selective antagonists for specific receptors. For instance, derivatives of indole-2-carboxylic acid have been synthesized and evaluated as potent and selective antagonists for receptors like the glycine site of the N-methyl-d-aspartate (NMDA) receptor. This research is pivotal in developing new therapeutic agents for conditions like stroke, leveraging the structure-activity relationships to optimize the potency and binding activity of these compounds (Baron et al., 2005).

Chemical Synthesis and Structural Analysis

Indole derivatives are also extensively used in chemical synthesis and structural analysis, contributing to our understanding of complex chemical reactions and molecular structures. Studies involve synthesizing various indole derivatives through reactions with other chemical agents and analyzing the resulting compounds using techniques like NMR. These studies provide valuable insights into the molecular structure and formation mechanisms of indole derivatives, aiding in the development of new synthetic methodologies and materials (Mutulis et al., 2008).

properties

IUPAC Name |

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O2.ClH/c12-5-3-7-6(1-2-14)10(11(16)17)15-9(7)8(13)4-5;/h3-4,15H,1-2,14H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALUYXFAGLZFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(N2)C(=O)O)CCN)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride | |

CAS RN |

1332530-43-4 | |

| Record name | 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5,7-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

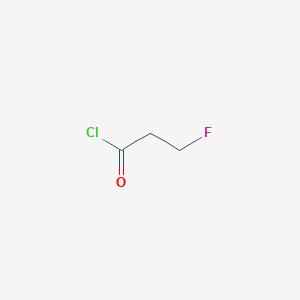

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

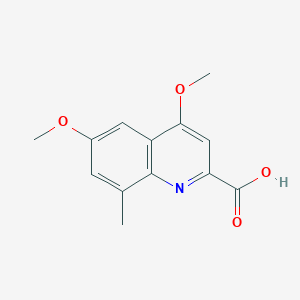

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)